5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER 5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER
Brand Name: Vulcanchem
CAS No.: 157945-84-1
VCID: VC13358144
InChI: InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Molecular Formula: C17H25BO2
Molecular Weight: 272.2 g/mol

5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER

CAS No.: 157945-84-1

Cat. No.: VC13358144

Molecular Formula: C17H25BO2

Molecular Weight: 272.2 g/mol

* For research use only. Not for human or veterinary use.

5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER - 157945-84-1

Specification

CAS No. 157945-84-1
Molecular Formula C17H25BO2
Molecular Weight 272.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+
Standard InChI Key HLUHQMVNJDKHRO-GXDHUFHOSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2
SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

5-Phenyl-1-pentenylboronic acid pinacol ester belongs to the class of boronic acid esters, with the systematic IUPAC name 4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane. Its molecular formula, C₁₇H₂₅BO₂, corresponds to a molecular weight of 272.2 g/mol . The compound’s structure comprises a boron atom coordinated to a pinacol-derived dioxaborolane ring and an alkenyl chain terminating in a phenyl group. Key identifiers include:

PropertyValue
CAS Number154820-97-0
InChI KeyHLUHQMVNJDKHRO-GXDHUFHOSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Refractive Index1.498
SolubilityImmiscible with water

The (E)-configuration of the alkenyl group ensures optimal spatial orientation for cross-coupling reactions, while the pinacol ester enhances stability by mitigating boronic acid’s inherent sensitivity to hydrolysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between alkenyl halides and pinacol boronic esters. A representative protocol involves:

  • Reacting 1-iodo-5-phenylpent-1-ene with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF at 60°C.

  • Purification via column chromatography yields the product in >90% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. These systems optimize parameters such as residence time (10–30 minutes) and temperature (50–70°C), achieving >85% yield with minimal byproducts. A comparative analysis of batch vs. flow synthesis is summarized below:

ParameterBatch ReactorFlow Reactor
Yield78%89%
Reaction Time4 hours25 minutes
Catalyst Loading2 mol% Pd1.5 mol% Pd

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a critical coupling partner in forming C(sp²)-C(sp³) bonds. For example, its reaction with 4-iodotetrahydro-2H-pyran under nickel catalysis produces chiral tetrahydropyran derivatives in 68% yield and 92% enantiomeric excess . This enantioselectivity arises from nickel hydride intermediates that stereoselectively insert into alkenes .

Functionalization of Biomolecules

In proteomics, the boronic ester moiety binds reversibly to diol-containing biomolecules (e.g., glycoproteins), enabling applications in affinity chromatography and sensor development . A 2024 study demonstrated its use in tagging sialic acid residues on cell surfaces, facilitating real-time tracking of glycosylation patterns.

Pharmaceutical Intermediates

The compound is a precursor to (S)-(+)-Pregabalin, an anticonvulsant drug. Key steps include:

  • Enantioselective coupling with 3-cyano-5-methylhexanoic acid ethyl ester.

  • Hydrolysis and recrystallization to achieve 99.5% enantiopurity .

Physicochemical Properties and Stability

Thermal and Solvent Compatibility

The compound exhibits stability up to 150°C under inert atmospheres. Solubility data across common solvents are:

SolventSolubility (mg/mL)
Dichloromethane120
Tetrahydrofuran95
Ethanol15

Recent Advances and Future Directions

A 2025 study utilized the compound in photoinduced nickel-catalyzed couplings, achieving C(sp³)-C(sp³) bond formation under visible light irradiation . This method bypasses traditional heating, reducing energy consumption by 40%. Future research aims to expand its role in green chemistry and bioconjugation technologies.

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